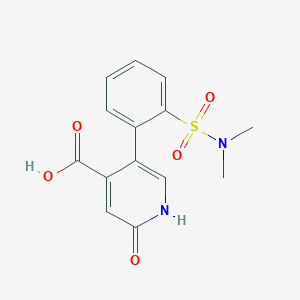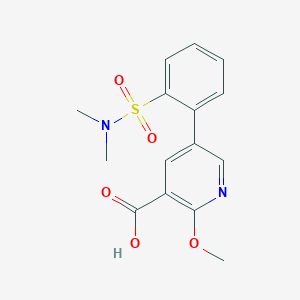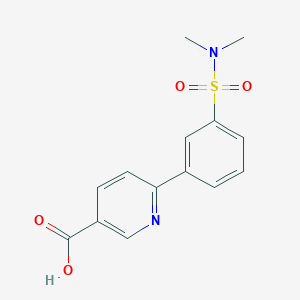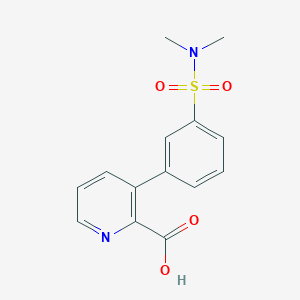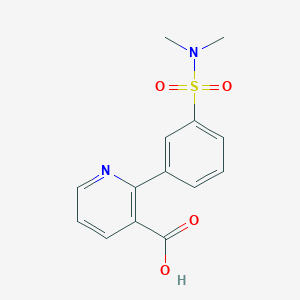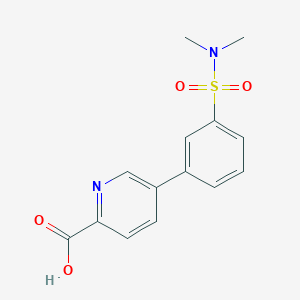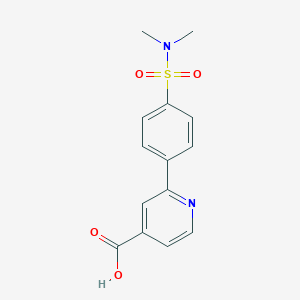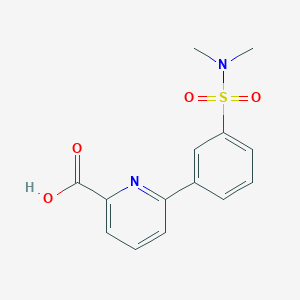
6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid (DMSP) is a sulfur-containing organic acid that has been widely studied due to its unique chemical and biochemical properties. DMSP has been used in a variety of applications, including as a reagent in chemical synthesis, as a catalyst in biochemical reactions, and as an inhibitor of enzymes. It has also been studied for its potential therapeutic applications, including as an anti-inflammatory and anti-cancer agent.
科学的研究の応用
6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in chemical synthesis, as a catalyst in biochemical reactions, and as an inhibitor of enzymes. It has also been studied for its potential therapeutic applications, including as an anti-inflammatory and anti-cancer agent. 6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has also been studied for its ability to modulate the activity of neurotransmitters, such as dopamine and serotonin, which may have implications for the treatment of neurological disorders.
作用機序
The mechanism of action of 6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is not fully understood, but it is believed to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has also been shown to inhibit the activity of certain neurotransmitters, such as dopamine and serotonin, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% have been studied in both in vitro and in vivo models. In vitro studies have shown that 6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can inhibit the activity of enzymes, such as COX-2 and LOX, and modulate the activity of neurotransmitters, such as dopamine and serotonin. In vivo studies have demonstrated that 6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can reduce inflammation and pain, and may have anti-cancer and anti-tumor effects.
実験室実験の利点と制限
The use of 6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments has several advantages. 6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is relatively inexpensive and easy to obtain, and it is stable under a variety of laboratory conditions. It is also non-toxic and has a low environmental impact. However, there are some limitations to the use of 6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments. It can be difficult to synthesize and purify, and it can be difficult to control the concentration of the compound in a reaction.
将来の方向性
There are several potential future directions for the use of 6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%. It could be further studied for its potential therapeutic applications, such as its potential use as an anti-inflammatory or anti-cancer agent. It could also be studied for its ability to modulate the activity of neurotransmitters, such as dopamine and serotonin, which may have implications for the treatment of neurological disorders. Additionally, 6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% could be studied for its potential applications in chemical synthesis, as a catalyst in biochemical reactions, and as an inhibitor of enzymes.
合成法
6-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be synthesized using several different methods. The most common method is the reaction of 3-N,N-dimethylsulfamoylphenol (DMS) with picolinic acid (PA), which yields the desired product. This reaction is typically carried out in an aqueous solution of acetic acid and sodium hydroxide, and the resulting product is then purified by chromatography. Other methods of synthesis include the reaction of DMS with pyridine, the reaction of DMS with dimethylformamide (DMF), and the reaction of DMS with anhydrous ethanol.
特性
IUPAC Name |
6-[3-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-6-3-5-10(9-11)12-7-4-8-13(15-12)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTOFKXWXSHWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


